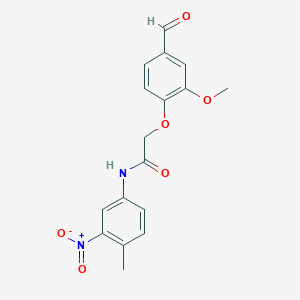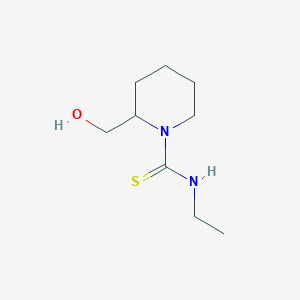
N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide, also known as BNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNPA is a versatile compound that can be synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. It has also been shown to inhibit the proliferation of cancer cells, including breast cancer cells and lung cancer cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the production of reactive oxygen species. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Additionally, N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to exhibit anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide in lab experiments is its versatility in synthesis and potential applications. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized through various methods and has been studied for its potential use in various fields. However, one limitation of using N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide in lab experiments is its potential toxicity. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling and using this compound.
Direcciones Futuras
For the study of N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide include further exploration of its mechanism of action and potential applications in various fields. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has shown promising results in its antifungal, antibacterial, and anticancer activities, and further studies could lead to the development of novel therapeutic agents. Additionally, the potential use of N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide as a fluorescent probe for the detection of copper ions in biological systems could be further explored. Overall, N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is a versatile compound that has the potential to make significant contributions to various fields of study.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. N-(2-bromo-4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been used in the synthesis of various compounds, including pyrrolidine-based chiral ligands and pyrrolidine-based ionic liquids.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-10-7-9(16(18)19)3-4-11(10)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJHEHTHSIKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133830.png)
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4133831.png)

![N-cyclohexyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4133841.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133842.png)

![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2,4-dichlorobenzamide](/img/structure/B4133851.png)
![N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4133854.png)
![ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4133859.png)


![N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B4133887.png)
![N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4133894.png)
